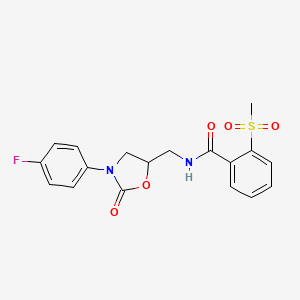

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide, also known as Linezolid, is a synthetic antibiotic used to treat infections caused by Gram-positive bacteria. It is a member of the oxazolidinone class of antibiotics and was first discovered in the 1990s. Linezolid has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other antibiotic-resistant bacterial strains.

Wissenschaftliche Forschungsanwendungen

- The trifluoromethyl group in this compound plays a crucial role in drug discovery. Researchers explore its potential as a pharmacophore, aiming to enhance drug efficacy, metabolic stability, and binding affinity. By incorporating this moiety into drug candidates, scientists can modulate their interactions with biological targets .

- The oxazolidinone scaffold, combined with the fluorophenyl and methylsulfonyl substituents, offers a promising platform for developing novel antibacterial agents. Researchers investigate its activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Understanding the structure-activity relationship (SAR) guides the design of potent antibiotics .

- The compound’s unique structure makes it an attractive candidate for agrochemical applications. Researchers explore its potential as a herbicide, fungicide, or insecticide. By modifying the substituents, they aim to develop environmentally friendly and effective crop protection agents .

- The trifluoromethyl group influences the physicochemical properties of materials. Scientists investigate its impact on polymers, catalysts, and functional materials. By incorporating this motif, they enhance properties such as hydrophobicity, thermal stability, and electronic behavior .

- The trifluoromethyl group participates in radical reactions, leading to diverse synthetic applications. Researchers explore its role in carbon-centered radical intermediates, enabling the synthesis of complex molecules. This field contributes to the development of efficient synthetic methodologies .

- Computational methods, including quantum mechanics and molecular dynamics simulations, help elucidate the compound’s behavior. Quantitative structure-activity relationship (QSAR) studies provide insights into its biological activity, aiding in rational drug design and optimization .

Pharmaceutical Research

Antibacterial Agents

Agrochemicals

Materials Science

Radical Chemistry

Computational Chemistry and QSAR Studies

Eigenschaften

IUPAC Name |

N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O5S/c1-27(24,25)16-5-3-2-4-15(16)17(22)20-10-14-11-21(18(23)26-14)13-8-6-12(19)7-9-13/h2-9,14H,10-11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPCAJUSSTVLQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2642773.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2642777.png)

![1-[(furan-2-yl)methyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2642783.png)

![N-{4-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B2642787.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B2642789.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-cyclopropylpyrimidine](/img/structure/B2642793.png)